3-Bromo-4-isopropoxy-5-methoxybenzoic acid

Description

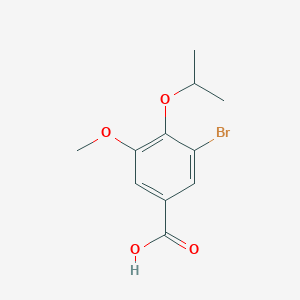

3-Bromo-4-isopropoxy-5-methoxybenzoic acid is a substituted benzoic acid derivative featuring bromine, isopropoxy, and methoxy groups at positions 3, 4, and 5, respectively.

The molecular formula is inferred as C₁₁H₁₃BrO₄ (based on structural analogs like 3-Bromo-5-methoxy-4-propoxy-benzoic acid; ), with a molecular weight of approximately 289.12 g/mol. Key properties include moderate lipophilicity (predicted XLogP3 ~2.5–3.0) due to the isopropoxy group and hydrogen-bonding capacity from the carboxylic acid moiety.

Properties

IUPAC Name |

3-bromo-5-methoxy-4-propan-2-yloxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO4/c1-6(2)16-10-8(12)4-7(11(13)14)5-9(10)15-3/h4-6H,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRDQJIBIWLRJDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1Br)C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-isopropoxy-5-methoxybenzoic acid typically involves the bromination of 4-isopropoxy-5-methoxybenzoic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetic acid. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-isopropoxy-5-methoxybenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.

Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkoxide can yield an ether derivative, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Bromo-4-isopropoxy-5-methoxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4-isopropoxy-5-methoxybenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine, isopropoxy, and methoxy groups can influence the binding affinity and specificity of the compound to its targets. The exact pathways and molecular interactions depend on the specific application and target molecule .

Comparison with Similar Compounds

Key Observations :

- Lipophilicity : Alkoxy chain length and branching significantly impact LogP. For example, the propoxy analog (XLogP3 = 3.0) is more lipophilic than the target compound (isopropoxy), while the benzyloxy derivative (XLogP3 ~4.2) exhibits even higher membrane permeability .

- Reactivity : The position of bromine (e.g., 2-bromo vs. 3-bromo) alters resonance and inductive effects, influencing electrophilic substitution patterns. For instance, 2-bromo derivatives may exhibit distinct reactivity in Suzuki-Miyaura coupling reactions .

- Solubility : Hydroxyl-substituted analogs (e.g., 3-Bromo-5-hydroxy-4-methoxybenzoic acid) have higher aqueous solubility due to hydrogen bonding, making them preferable for biological applications requiring polar motifs .

Biological Activity

Overview

3-Bromo-4-isopropoxy-5-methoxybenzoic acid is an organic compound with the molecular formula . This compound features a unique structure that includes bromine, isopropoxy, and methoxy groups, which contribute to its biological activity. This article explores its mechanisms of action, biological effects, and applications in various fields, particularly in agriculture and medicinal chemistry.

- Molecular Formula :

- Molecular Weight : 285.13 g/mol

- IUPAC Name : 3-bromo-5-methoxy-4-propan-2-yloxybenzoic acid

- CAS Number : 938243-10-8

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of bromine and methoxy groups can enhance binding affinity and specificity to these targets. This compound has shown potential in:

- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : Its structural similarity to biologically active molecules allows it to bind to receptors, potentially modulating their activity.

Biological Activity in Agriculture

Research indicates that this compound exhibits significant agricultural biological activity. A study highlighted its effectiveness against various plant pathogens and weeds:

| Pathogen/Weed | Inhibition Rate (%) |

|---|---|

| Cytospora mandshurica | 70.5 |

| Coniella diplodiella | 65.0 |

| Barnyard grass (root) | 62.0 |

| Barnyard grass (stem) | 66.8 |

This compound has demonstrated a strong inhibitory effect on pathogens such as Cytospora mandshurica and Coniella diplodiella, making it a candidate for agricultural fungicides and herbicides .

Case Studies

- Fungal Inhibition : In a controlled experiment, this compound was tested against Valsa mali, a common fungal pathogen affecting crops. The effective concentration () was determined to be approximately 10.3 mg/L, showcasing its potential as a fungicide .

- Weed Control : The compound was also evaluated for its herbicidal properties against barnyard grass, where it achieved an inhibition rate of over 60% for both root and stem growth .

Applications in Medicinal Chemistry

Beyond agricultural applications, the compound serves as an intermediate in the synthesis of more complex organic molecules in medicinal chemistry. Its unique functional groups allow for modifications that can lead to the development of new therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.